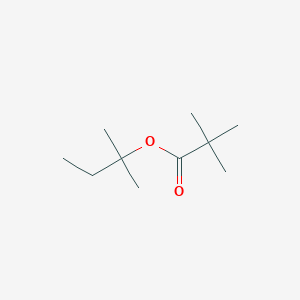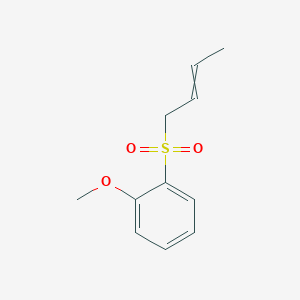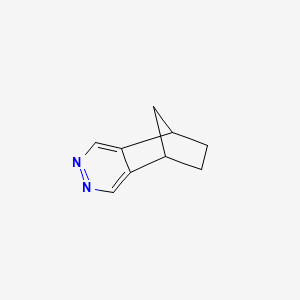![molecular formula C11H17BrClNS B14379879 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-33-8](/img/structure/B14379879.png)
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is an organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a bromine atom, a pentylsulfanyl group, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-bromopyridine with pentylthiol in the presence of a suitable base, followed by quaternization with methyl chloride. The reaction conditions may include:
Solvent: Common solvents used include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pentylsulfanyl group can be oxidized to sulfoxides or sulfones.
Quaternization: The pyridinium ion can participate in further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reaction Conditions: These reactions are typically carried out in polar solvents at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation reactions produce sulfoxides or sulfones.
Scientific Research Applications
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pentylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylpyridinium chloride: Lacks the pentylsulfanyl group, making it less hydrophobic.
1-[(Pentylsulfanyl)methyl]pyridin-1-ium chloride: Lacks the bromine atom, affecting its reactivity.
3-Chloro-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride: Substitution of bromine with chlorine alters its chemical properties.
Uniqueness
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the bromine atom and the pentylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88255-33-8 |
|---|---|
Molecular Formula |
C11H17BrClNS |
Molecular Weight |
310.68 g/mol |
IUPAC Name |
3-bromo-1-(pentylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H17BrNS.ClH/c1-2-3-4-8-14-10-13-7-5-6-11(12)9-13;/h5-7,9H,2-4,8,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
KCALLQVMVKCBFS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCSC[N+]1=CC=CC(=C1)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
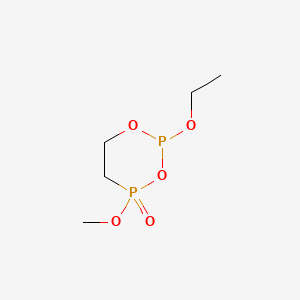
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
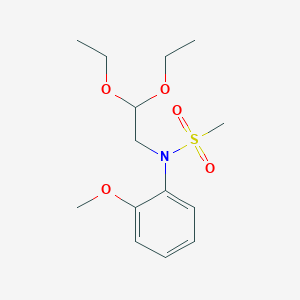

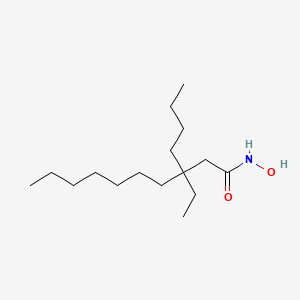

![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)
![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
